P2Y1 Purinoceptor Agonist Activity with 50-Fold Reduced Potency Relative to Endogenous ADP
The compound acts as a P2Y1 purinoceptor agonist with an EC50 of 500 nM in human 1321N1 astrocytoma cells expressing the turkey P2Y1 receptor, as measured by intracellular calcium mobilization [1]. In contrast, the endogenous agonist adenosine diphosphate (ADP) exhibits an EC50 of 10 ± 5 nM under comparable assay conditions in the same cellular background [2]. This represents a 50-fold reduction in potency, defining a moderate-activity pharmacological profile that avoids the receptor desensitization issues associated with high-potency nucleotide agonists.
| Evidence Dimension | P2Y1 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | ADP: 10 ± 5 nM |
| Quantified Difference | 50-fold lower potency |
| Conditions | Turkey P2Y1 receptor expressed in human 1321N1 astrocytoma cells; intracellular Ca2+ mobilization assay |
Why This Matters
This moderate agonist activity provides a defined pharmacological profile useful for studying P2Y1 signaling without the high-potency saturation and rapid desensitization issues of ADP, making it a valuable tool for investigating partial agonism and receptor reserve phenomena.
- [1] BindingDB. BDBM50364070 (CHEMBL1950674). Agonist activity at turkey P2Y purinoceptor 1 expressed in human 1321N1 cells; EC50 = 500 nM. View Source
- [2] Palmer RK, Boyer JL, Schachter JB, Nicholas RA, Harden TK. Agonist action of adenosine triphosphates at the human P2Y1 receptor. Mol Pharmacol. 1998;54(6):1118-1123. View Source
